2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol
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Overview
Description
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol is a chemical compound with the molecular formula C10H21NO2. It is known for its unique structure, which includes a dimethyloxan ring and an amino alcohol group. This compound is used in various scientific research applications due to its versatile chemical properties.
Scientific Research Applications
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol typically involves the reaction of 2,6-dimethyloxan-4-amine with propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in large reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as crystallization or extraction .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxan ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol
- 2-(Dimethylamino)ethan-1-ol
- 3-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol
Uniqueness
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol is unique due to its specific combination of a dimethyloxan ring and an amino alcohol group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(2,6-dimethyloxan-4-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-7(6-12)11-10-4-8(2)13-9(3)5-10/h7-12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCKFUNRTDLFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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